Isotopic Enrichment and Purity
Azelaic acid-d14 is supplied with a specified deuterium enrichment of ≥98 atom% D and chemical purity of ≥99.63%, establishing the maximum achievable accuracy for quantitative assays . The isotopic enrichment directly determines the residual unlabeled fraction, which contributes to analytical background and defines the lower limit of quantification (LLOQ). This compares favorably to lower-enrichment deuterated analogs (e.g., d2- or d9-labeled variants) where higher native analyte carryover reduces dynamic range [1].
| Evidence Dimension | Deuterium enrichment and chemical purity |
|---|---|
| Target Compound Data | ≥98 atom% D (enrichment); ≥99.63% purity |
| Comparator Or Baseline | Unlabeled azelaic acid (0% enrichment); lower-grade deuterated analogs (e.g., 95% purity, unspecified enrichment) |
| Quantified Difference | ≥98% isotopic substitution vs. 0% for native analyte; purity >99.6% vs. typical ≥95% for research-grade compounds |
| Conditions | Vendor Certificate of Analysis; QC release specifications |
Why This Matters
Higher isotopic enrichment and chemical purity translate to lower analytical background, extended linear dynamic range, and improved LLOQ in trace-level quantification of azelaic acid.
- [1] Ciccimaro, E., & Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311-341. View Source
